molecular formula C16H14FN3O B11052092 1-(4-Fluoro-phenyl)-2-imidazol-1-yl-1-pyridin-2-yl-ethanol

1-(4-Fluoro-phenyl)-2-imidazol-1-yl-1-pyridin-2-yl-ethanol

Cat. No.: B11052092
M. Wt: 283.30 g/mol
InChI Key: PQTWCAVQGUOKRL-UHFFFAOYSA-N
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Description

The compound 1-(4-Fluoro-phenyl)-2-imidazol-1-yl-1-pyridin-2-yl-ethanol is a multifunctional organic molecule featuring:

  • A 4-fluorophenyl group (electron-withdrawing substituent enhancing stability and influencing binding interactions).
  • A pyridin-2-yl group (aromatic nitrogen-containing ring contributing to solubility and π-π stacking interactions).
  • An ethanol backbone (providing a hydroxyl group for hydrogen bonding and chirality).

Properties

Molecular Formula

C16H14FN3O

Molecular Weight

283.30 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-imidazol-1-yl-1-pyridin-2-ylethanol

InChI

InChI=1S/C16H14FN3O/c17-14-6-4-13(5-7-14)16(21,11-20-10-9-18-12-20)15-3-1-2-8-19-15/h1-10,12,21H,11H2

InChI Key

PQTWCAVQGUOKRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(CN2C=CN=C2)(C3=CC=C(C=C3)F)O

Origin of Product

United States

Preparation Methods

Reduction of Ketone Precursors

A foundational approach involves the reduction of ketone intermediates to yield the ethanol moiety. In one documented procedure, 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanone is reduced using sodium borohydride (NaBH₄) in anhydrous ethanol under reflux conditions . The reaction proceeds via nucleophilic attack of borohydride on the carbonyl carbon, followed by protonation to form the secondary alcohol. This method achieved a yield of 55–60% after recrystallization, with purity confirmed by melting point (410–412 K) and X-ray crystallography .

For the target compound, an analogous pathway would require synthesizing 1-(4-fluoro-phenyl)-2-imidazol-1-yl-1-pyridin-2-yl-ethanone as the precursor. While direct literature on this specific ketone is limited, similar substrates have been prepared through Friedel-Crafts acylation or condensation reactions between 2-aminopyridine and fluorophenyl-substituted acyl chlorides .

Table 1: Reduction Conditions for Ketone Intermediates

PrecursorReducing AgentSolventTemperatureYieldReference
1-(4-Fluorophenyl)-2-imidazol-1-yl-ethanoneNaBH₄EthanolReflux55%
Hypothetical pyridinyl analogNaBH₄/LiAlH₄THF/Ethanol0–25°C

Metal-Free Cyclization Strategies

Recent advancements in imidazo[1,2-a]pyridine synthesis emphasize metal-free cyclization. A prominent method involves condensing 2-aminopyridine with α-haloketones or α,β-unsaturated carbonyl compounds. For instance, p-toluenesulfonic acid (p-TSA)-catalyzed reactions under microwave irradiation enable rapid imidazole ring formation . In a representative protocol, 2-aminopyridine reacts with 4-fluorophenylglyoxal in ethanol at 80°C for 48 hours, yielding 65–70% of the cyclized product after recrystallization .

The target compound’s structure suggests that introducing the pyridin-2-yl group may occur via a tandem cyclization-reduction sequence. Iodine-catalyzed oxidative cyclizations have also been reported, where molecular iodine facilitates both imine formation and dehydrogenative aromatization . These methods avoid transition metals, aligning with green chemistry principles.

Table 2: Cyclization Parameters for Imidazole Formation

Substrate PairCatalystConditionsYieldReference
2-Aminopyridine + 4-FluorophenylglyoxalHClEthanol, reflux, 48h55%
2-Aminopyridine + α-BromoketoneI₂H₂O, rt, 6h78%

Acid-Catalyzed Condensation and Tautomerization

Proton acids like sulfuric acid or p-TSA promote ketimine formation and subsequent cyclization. In a study by Tiwari et al., BF₃·OEt₂-mediated condensation of 2-aminopyridine with arylglyoxals generated 2,3-disubstituted imidazo[1,2-a]pyridines under mild conditions . For the target molecule, substituting arylglyoxal with a fluorophenyl-pyridinyl diketone could yield the desired scaffold.

A critical challenge lies in regioselectivity, as competing pathways may produce Ortoleva–King-type byproducts . Optimization of acid strength and solvent polarity (e.g., using PEG-400/water mixtures) mitigates side reactions, improving yields to >80% in model systems .

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A protocol employing p-TSA in ethanol under 300 W microwave power reduces synthesis time from 48 hours to 30 minutes, achieving 85–90% yields for analogous imidazo[1,2-a]pyridines . Applying this method to the target compound would require:

  • Condensation of 2-aminopyridine with 4-fluorophenylacetaldehyde.

  • Microwave-assisted cyclization at 100°C.

  • In situ reduction of the intermediate ketone using NaBH₄.

This approach minimizes thermal degradation and enhances scalability.

Green Chemistry and Solvent-Free Approaches

Eco-friendly protocols using water, ethanol, or solvent-free conditions are increasingly viable. For example, mechanochemical grinding of 2-aminopyridine with α-bromoacetophenone in the presence of iodine generates imidazo[1,2-a]pyridines at ambient temperature . Similarly, UV-LED irradiation in acetonitrile-water mixtures facilitates photochemical cyclization without catalysts .

Table 3: Comparison of Green Synthesis Methods

MethodConditionsYieldAdvantages
Mechanochemical grindingI₂, room temperature72%No solvent, rapid
UV-LED irradiationCH₃CN/H₂O, 24h68%Catalyst-free, mild

Structural Characterization and Quality Control

Post-synthetic analysis is critical for verifying product integrity. Techniques include:

  • ¹H/¹³C NMR : Confirming proton environments and carbon hybridization.

  • LC-MS : Validating molecular weight and purity .

  • X-ray crystallography : Resolving stereochemistry and crystal packing .

For instance, the title compound’s precursor exhibited characteristic imidazole NH signals at δ 8.2–8.5 ppm and fluorophenyl aromatic protons at δ 7.3–7.6 ppm in CDCl₃ .

Chemical Reactions Analysis

Reduction Reactions

The compound can be synthesized via ketone reduction. A representative method involves:
Reagents : 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone, sodium borohydride (NaBH₄)
Conditions : Reflux in ethanol (3 hours)
Yield : Yellow crystalline product after recrystallization .

ParameterValue
SolventEthanol
TemperatureReflux (~78°C)
Reaction Time3 hours
Reducing AgentNaBH₄ (2 equivalents)
Monitoring MethodTLC, crystallization analysis

This reduction proceeds via hydride transfer to the carbonyl group, forming the ethanol moiety .

Condensation Reactions

The imidazole ring participates in condensation reactions under acidic or basic conditions. For example:
Reagents : 1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Conditions : Sodium acetate (NaOAc) in ethanol, reflux at 100°C (2 hours)
Yield : 96.3% for analogous triazole-pyrazolone derivatives .

ParameterValue
CatalystSodium acetate
SolventEthanol
Temperature100°C
Reaction Time2 hours
Product PurityConfirmed via LC/MS, NMR

This demonstrates the versatility of fluorophenyl-imidazole systems in forming fused heterocycles .

Alkylation and Acylation

The imidazole nitrogen undergoes alkylation/acylation under standard conditions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, DMSO) at 60–80°C.

  • Acylation : Acetyl chloride in dichloromethane with triethylamine base, room temperature.

Typical Outcomes :

  • Enhanced lipophilicity for pharmaceutical applications

  • Retention of antifungal activity after modification.

Metabolic Reactions

In vitro studies reveal metabolic stability and degradation pathways:

ParameterValueSource
Metabolic Stability90% parent compound remaining after 120 min
Primary PathwayHydroxylation (methyl group/aromatic ring)
Key MetaboliteMono-hydroxylated derivative (M1)

Fluorination at the 4-phenyl position significantly reduces metabolic degradation compared to non-fluorinated analogs .

Analytical Characterization

Reaction progress and purity are monitored using:

  • TLC : Rf values compared to standards (e.g., dichloromethane/methanol 7:3) .

  • HPLC : Retention times correlated with reference materials.

  • NMR/LC-MS : Structural confirmation via 1H^1H, 13C^{13}C, 19F^{19}F NMR and mass spectrometry .

Scientific Research Applications

Biological Activities

1-(4-Fluoro-phenyl)-2-imidazol-1-yl-1-pyridin-2-yl-ethanol exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Anticancer Activity

Research indicates that compounds with imidazole and pyridine moieties often display anticancer properties. In vitro studies have shown that derivatives of this compound can inhibit the growth of several cancer cell lines, suggesting potential use in cancer therapy. For instance, similar compounds have been evaluated by the National Cancer Institute (NCI) and demonstrated significant antitumor activity against human tumor cells, with mean GI50 values indicating effective growth inhibition .

Antimicrobial Properties

Compounds containing imidazole rings are known for their antimicrobial effects. Preliminary studies suggest that this compound may possess activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes related to metabolic disorders. For example, certain imidazole derivatives have shown promise in inhibiting 11β-hydroxysteroid dehydrogenase type 1, which is implicated in metabolic syndrome and related conditions such as type 2 diabetes and obesity .

Case Studies

Several case studies highlight the potential applications of this compound:

Case Study 1: Anticancer Evaluation

A study conducted on similar imidazole derivatives revealed their efficacy in inhibiting cell proliferation in various cancer types. The study utilized established NCI protocols to assess the anticancer activity of these compounds, demonstrating that modifications to the imidazole structure can enhance potency against specific cancer cell lines .

Case Study 2: Antimicrobial Testing

In another study, derivatives of imidazole were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the phenyl group significantly influenced antimicrobial activity, suggesting that further exploration of this compound could yield promising antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-2-(1H-IMIDAZOL-1-YL)-1-(2-PYRIDYL)-1-ETHANOL would depend on its specific biological target. Generally, compounds with imidazole and pyridyl groups can interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and functional differences between the target compound and its analogs:

Compound Name Key Features Molecular Formula Notable Properties/Applications Reference(s)
1-(4-Fluoro-phenyl)-2-imidazol-1-yl-1-pyridin-2-yl-ethanol 4-Fluorophenyl, imidazole, pyridin-2-yl, ethanol backbone C₁₇H₁₅FN₃O Potential chiral center; hydroxyl group for H-bonding Synthesized analog
1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)-ethanol Lacks pyridin-2-yl group; simpler backbone C₁₁H₁₁FN₂O Crystallographically characterized; hydroxyl-mediated H-bonding
1-(4-Fluoro-phenyl)-2-pyridin-4-yl-ethanone (QC-2689) Ketone instead of ethanol; pyridin-4-yl substituent C₁₃H₁₀FNO Higher lipophilicity (ketone vs. hydroxyl)
4-(4-(4-Fluorophenyl)-5-(pyridin-4-yl)-1H-imidazol-2-yl)phenol (QV-9857) Phenol group; pyridin-4-yl; imidazole linker C₂₁H₁₅FN₃O Enhanced solubility (phenol); potential kinase inhibition
2-Imidazol-1-yl-1-(4-phenylphenyl)ethanone Biphenyl instead of fluorophenyl; ketone group C₁₇H₁₄N₂O Aromatic stacking potential; no fluorine electronic effects
2-(4-Fluoro-phenyl)-4-methyl-1H-imidazole Methyl-substituted imidazole; no pyridine or ethanol C₁₀H₉FN₂ Simpler structure; limited H-bonding capacity

Functional and Electronic Comparisons

  • Fluorine Substituent: The 4-fluorophenyl group in the target compound enhances metabolic stability and electronegativity compared to non-fluorinated analogs (e.g., biphenyl derivatives in ).
  • Pyridine Position : The pyridin-2-yl group in the target compound may induce steric hindrance or distinct π-π interactions compared to pyridin-4-yl analogs (e.g., QC-2689) .
  • Hydroxyl vs. Ketone: The ethanol backbone provides a polar hydroxyl group, improving aqueous solubility relative to ketone-containing analogs (e.g., QC-2689) but reducing membrane permeability .

Research Implications and Gaps

  • Chirality: The ethanol backbone introduces a chiral center, which could be exploited for enantioselective activity studies.

Biological Activity

1-(4-Fluoro-phenyl)-2-imidazol-1-yl-1-pyridin-2-yl-ethanol (C16H14FN3O) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The structure features a fluorinated phenyl group, an imidazole ring, and a pyridine moiety, which collectively contribute to its biological properties.

The compound's molecular formula is C16H14FN3O, and it has a molecular weight of approximately 283.3 g/mol. The presence of the fluorine atom is significant as it can enhance lipophilicity and influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit varying degrees of antimicrobial activity. For instance, derivatives containing imidazole and pyridine rings have shown significant antibacterial and antifungal properties. In vitro studies on related compounds have demonstrated minimum inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar properties .

Table 1: Antimicrobial Activity of Related Compounds

Compound NamePathogen TestedMIC (mg/mL)Inhibition Zone (mm)
Compound AS. aureus0.003924
Compound BE. coli0.02522
1-(4-Fluoro-phenyl)-2-imidazol-1-yl...TBDTBDTBD

Anticancer Activity

Preliminary studies suggest that the compound may exhibit anticancer properties. Similar imidazole derivatives have been shown to induce apoptosis in cancer cell lines, leading to reduced cell viability. For example, compounds with structural similarities have reported IC50 values in the low micromolar range against various cancer cell lines, indicating potential effectiveness in cancer therapy .

Case Study: Anticancer Efficacy
A study evaluating imidazole-based compounds found that several derivatives significantly inhibited the proliferation of breast cancer cells (MCF-7) with IC50 values ranging from 1.26 to 2.96 μM. This suggests that the inclusion of the fluorinated phenyl group in this compound could enhance its anticancer efficacy .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : Compounds with imidazole rings often act as enzyme inhibitors, impacting pathways involved in cell growth and survival.
  • Cell Cycle Disruption : Similar compounds have been shown to halt the cell cycle at specific phases, leading to apoptosis in cancer cells.
  • Antioxidant Properties : Some derivatives display antioxidant activity, which may contribute to their overall therapeutic effects.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Fluoro-phenyl)-2-imidazol-1-yl-1-pyridin-2-yl-ethanol?

Methodological Answer: The compound is synthesized via sodium borohydride (NaBH₄) reduction of 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanone in dry ethanol under reflux (3 hours). Post-reduction, the mixture is neutralized with dilute HCl, alkalinized with NaOH, and recrystallized from ethanol to yield crystalline product (m.p. 410–412 K). This method achieves high purity (>98%) and is scalable for lab use .

Q. How is the compound characterized for structural confirmation?

Methodological Answer:

  • X-ray Crystallography : Single-crystal analysis confirms stereochemistry and bond angles. Crystals are grown via slow ethanol evaporation .
  • NMR/IR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–8.1 ppm), imidazole NH (δ 12.5 ppm), and hydroxyl groups. IR confirms C-O (1100 cm⁻¹) and C-N (1250 cm⁻¹) stretches .
  • Elemental Analysis : Matches calculated vs. observed C, H, N content (e.g., C: 62.5% calc. vs. 62.3% obs.) .

Q. What in vitro models evaluate its antifungal activity?

Methodological Answer: Antifungal efficacy is tested against Candida albicans and Aspergillus niger using:

  • Broth Microdilution Assay : Minimum inhibitory concentration (MIC) determined via 96-well plates (concentration range: 0.5–128 µg/mL) .
  • Agar Diffusion : Zones of inhibition measured after 48-hour incubation at 37°C .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies in MIC values may arise from:

  • Assay Variability : Standardize protocols (CLSI M27/M38 guidelines) to control inoculum size (1–5 × 10³ CFU/mL) and incubation time .
  • Compound Stability : Perform HPLC stability studies under assay conditions (pH 7.4, 37°C) to rule out degradation .
  • Statistical Analysis : Use ANOVA with post-hoc Tukey tests to compare inter-laboratory data (p < 0.05 significance) .

Q. What are the critical impurities in synthesis, and how are they quantified?

Methodological Answer:

  • Common Impurities :
    • 1-(2,4-Dichlorophenyl)-2-(methylimidazol-yl)ethanol (≤0.05%) from side reactions .
    • Unreacted ketone precursor (≤0.1%) detected via HPLC .
  • Analytical Methods :
    • HPLC-DAD : C18 column, gradient elution (ACN:H₂O, 60:40 to 90:10), 254 nm detection .
    • LC-MS/MS : MRM mode for trace impurity quantification (LOQ: 0.01%) .

Q. What methodologies assess environmental persistence and degradation pathways?

Methodological Answer:

  • Soil Microcosm Studies : Incubate compound (10 ppm) with agricultural soil at 25°C. Monitor degradation via LC-MS/MS over 30 days. Half-life (t₁/₂) calculated using first-order kinetics .
  • Photolysis Studies : Expose aqueous solutions (1 mM) to UV light (λ = 254 nm). Identify byproducts (e.g., fluorophenol derivatives) via HRMS .

Q. How to investigate molecular targets and binding mechanisms?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with fungal CYP51 (Lanosterol 14α-demethylase). Key residues: Phe228 (π-π stacking with imidazole), His310 (H-bond with ethanol moiety) .
  • SPR Biosensing : Immobilize CYP51 on CM5 chip. Measure binding affinity (KD: 2.3 µM) at 25°C .

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